molecular formula C8H6BrNO2 B1348637 trans-4-Bromo-beta-nitrostyrene CAS No. 3156-37-4

trans-4-Bromo-beta-nitrostyrene

Cat. No.: B1348637
CAS No.: 3156-37-4
M. Wt: 228.04 g/mol
InChI Key: LSGVHLGCJIBLMB-AATRIKPKSA-N
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Description

trans-4-Bromo-beta-nitrostyrene: is a halogenated hydrocarbon with the molecular formula C8H6BrNO2. It is a derivative of beta-nitrostyrene, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of various chemical intermediates.

Mechanism of Action

Target of Action

It is known to act as a michael acceptor , suggesting that it may interact with nucleophilic sites in biological molecules.

Mode of Action

Trans-4-Bromo-beta-nitrostyrene may interact with its targets through a Michael addition reaction . In this reaction, a nucleophile adds to the beta-carbon of the nitroalkene moiety of the molecule, forming a new carbon-carbon bond .

Pharmacokinetics

Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the rate of Michael addition reactions can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Trans-4-Bromo-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in organocatalytic asymmetric Michael additions . It interacts with various enzymes and proteins, facilitating the addition of nucleophiles to carbon-carbon double bonds. This interaction is crucial for the synthesis of complex organic molecules. The compound’s ability to act as a Michael acceptor is due to the presence of the nitro group, which stabilizes the negative charge developed during the reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a Michael acceptor. This compound binds to nucleophiles, facilitating the addition of these nucleophiles to carbon-carbon double bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 148-150°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Beta-Nitrostyrene: The synthesis of trans-4-Bromo-beta-nitrostyrene can be achieved by the bromination of beta-nitrostyrene. This involves the addition of bromine to beta-nitrostyrene in the presence of a suitable solvent such as dichloromethane.

    Henry Reaction: Another method involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • trans-4-Methyl-beta-nitrostyrene
  • trans-4-Methoxy-beta-nitrostyrene
  • trans-4-Chloro-beta-nitrostyrene
  • trans-beta-Nitrostyrene

Uniqueness: trans-4-Bromo-beta-nitrostyrene is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its methyl, methoxy, and chloro counterparts. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308701
Record name trans-4-Bromo-β-nitrostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-71-9, 3156-37-4
Record name trans-4-Bromo-β-nitrostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC121158
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Record name trans-4-Bromo-β-nitrostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-[(E)-2-nitroethenyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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